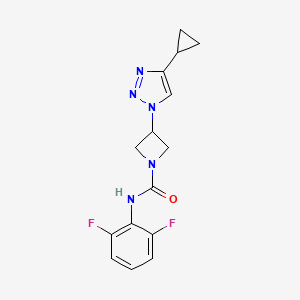
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H15F2N5O and its molecular weight is 319.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Synthetic Approaches
Research has developed various synthetic methods for compounds similar to "3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide," showcasing the versatility and potential of these compounds in organic synthesis. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been utilized for the synthesis of highly functionalized triazinines and azetidines, indicating the compound's relevance in creating biologically significant molecules (Zhang et al., 2014).
Structural Analysis and Applications
In another study, the synthesis, crystal structure, and Hirshfeld surface analysis of a compound closely related to the target molecule were conducted, emphasizing its potential application in anticancer activity screening. This research highlights the structural significance of such compounds in designing drugs with potential therapeutic applications (Pokhodylo et al., 2021).
Medicinal Chemistry and Pharmacology
Cytotoxic Activity
The exploration of macrocycles containing triazole and bis(aryl ether) moieties has revealed interesting cytotoxicity against cancer cell lines, demonstrating the potential medicinal importance of compounds with structural similarities to "this compound." This research suggests the viability of such compounds in cancer therapy, highlighting their role in the development of new therapeutic agents (Hernández-Vázquez et al., 2018).
Antibacterial Agents
A study on 7-Azetidinylquinolones as antibacterial agents underscores the significance of the azetidine moiety in enhancing the antibacterial activity of quinolone-based compounds. This research provides insight into the structural-activity relationships crucial for designing effective antibacterial agents, indicating the broader applicability of azetidine-containing compounds in addressing bacterial infections (Frigola et al., 1995).
Eigenschaften
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O/c16-11-2-1-3-12(17)14(11)18-15(23)21-6-10(7-21)22-8-13(19-20-22)9-4-5-9/h1-3,8-10H,4-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZEVYCGUTLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


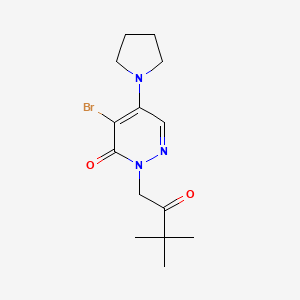

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
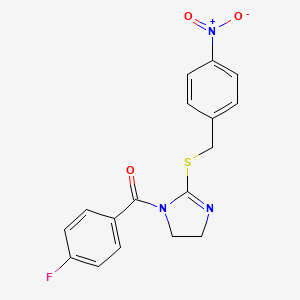
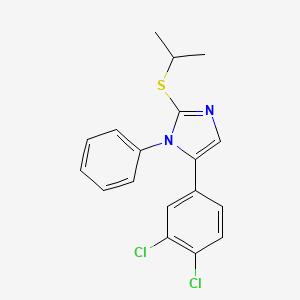
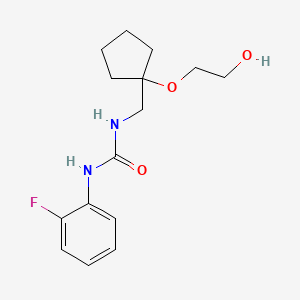
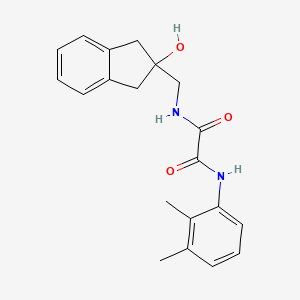
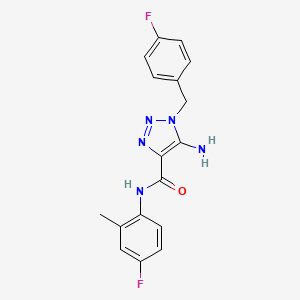
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)
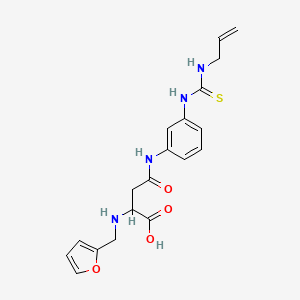
![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)